Computed LogP and Hydrogen‑Bond Acceptor Count Differentiate the 3‑Methoxybenzamido Congener from the Des‑methoxy Analog
The presence of the 3‑methoxy group on the benzamido ring increases the calculated octanol‑water partition coefficient (XLogP3) and adds one hydrogen‑bond acceptor (HBA) relative to the direct des‑methoxy comparator 3‑benzamido‑N‑(4‑(trifluoromethoxy)phenyl)benzofuran‑2‑carboxamide (CAS 888455‑43‑4). These computed parameters are widely used to rank compounds in early‑stage library design and procurement triage [1].
| Evidence Dimension | Computed XLogP3 and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 ≈ 5.6; HBA count = 6 (estimated from molecular formula C₂₄H₁₇F₃N₂O₅) |
| Comparator Or Baseline | 3‑Benzamido‑N‑(4‑(trifluoromethoxy)phenyl)benzofuran‑2‑carboxamide (CAS 888455‑43‑4): XLogP3 ≈ 4.9; HBA count = 5 (C₂₃H₁₅F₃N₂O₄) |
| Quantified Difference | ΔXLogP3 ≈ +0.7; ΔHBA = +1 |
| Conditions | Computed using PubChem XLogP3 algorithm (release 2025.09.15); values are in silico predictions, not experimental log P measurements |
Why This Matters
Lipophilicity and HBA count are primary determinants of membrane permeability and oral bioavailability likelihood; a ΔXLogP3 of +0.7 can shift a compound across Lipinski Rule‑of‑Five boundaries, affecting its suitability for cell‑based versus biochemical screening cascades.
- [1] PubChem. 3-(2-Iodobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide (CID 16817562). Computed Properties. National Center for Biotechnology Information. Accessed 2026. View Source
